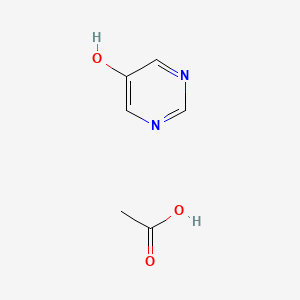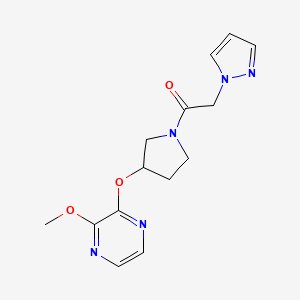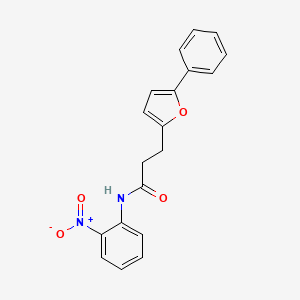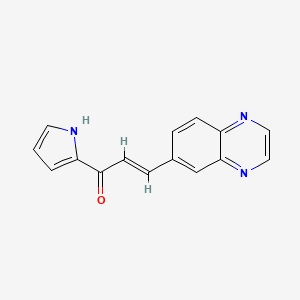![molecular formula C17H17N3O B2395619 N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-methylbenzamid CAS No. 303991-78-8](/img/structure/B2395619.png)
N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-methylbenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its binding affinity with various biological targets .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or its derivatives in the presence of a catalyst .Molecular Structure Analysis
The benzimidazole core is planar and it is a crucial part of the structure of many important biomolecules .Chemical Reactions Analysis
The chemical reactions of benzimidazole derivatives are diverse, depending on the functional groups attached to the benzimidazole core .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives depend on the specific substituents on the benzimidazole core. Generally, benzimidazole derivatives are stable compounds .Wissenschaftliche Forschungsanwendungen
Antiparasitäre und antioxidative Aktivität
Die Verbindung wurde auf ihre kombinierte antiparasitäre und antioxidative Aktivität untersucht . Es wurde festgestellt, dass sie gegen Parasiten wie Trichinella spiralis aktiver ist als klinisch eingesetzte Anthelminthika wie Albendazol und Ivermectin .
Allosterische Aktivatoren der humanen Glucokinase
N-Benzimidazol-2yl-Benzamidanaloga wurden synthetisiert und als allosterische Aktivatoren der humanen Glucokinase bewertet . Dies ist bedeutsam für die Therapie von Typ-2-Diabetes .
Design von Koordinationsverbindungen
Die Verbindung wird beim Design von Koordinationsverbindungen verwendet . Sie wird oft verwendet, um Metallkomplexe zur Modellierung der aktiven Zentren relevanter Metalloenzyme herzustellen .
Vielfältige biologische Aktivitäten
Verbindungen, die diese strukturellen Merkmale enthalten, haben vielfältige Aktivitäten wie Antitumor-, Antimykotika-, Antiviral-, Antiulkus-, Antikoagulans-, Antiallergika-Aktivitäten usw. . Sie werden auch als wichtige Arzneimittelkandidaten wie Anthelminthika und Protonenpumpenhemmer eingesetzt .
Antibakterielle Mittel
Benzimidazolderivate wurden synthetisiert und als antibakterielle Mittel bewertet . Sie haben eine variable Aktivität gegen getestete grampositive und gramnegative Bakterienstämme gezeigt .
Organische Liganden und funktionelle Materialien
Benzimidazole werden als organische Liganden und funktionelle Materialien verwendet . Sie haben verschiedene photophysikalische und photoelektrische Eigenschaften .
Steigerung der Leitfähigkeit von dotierten Filmen
Sein Hauptzersetzungsprodukt wirkt als Nukleierungsmittel für DMBI-H, wobei die Gesamtzahl der Dotierungen der endgültigen dotierten P (NDI2OD-T2) -Filme erhöht wird .
8. Zytotoxische Aktivität gegen Krebszelllinien Eines der Triazolderivate zeigte eine wirksame zytotoxische Aktivität gegen verschiedene Krebszelllinien mit IC 50-Werten im Nanomolarbereich .
Wirkmechanismus
Target of Action
Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzimidazole derivatives have been found to interact with various biological targets, potentially affecting multiple biochemical pathways .
Pharmacokinetics
A study on n-benzimidazol-2yl benzamide analogues as allosteric activators of human glucokinase showed favourable pharmacokinetic profiles .
Result of Action
Benzimidazole derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Benzimidazole derivatives have been found to interact with various enzymes and proteins . For instance, some N-benzimidazol-2yl benzamide analogues have been found to act as allosteric activators of human glucokinase . This suggests that N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide may also interact with enzymes in a similar manner.
Cellular Effects
Benzimidazole derivatives have been found to have cytotoxic activities against various cell lines . They can also inhibit the segregation and elongation of gray mold mycelium, thereby preventing microtubule proteins from forming microtubules and other reticular structures, which in turn affects cell division .
Molecular Mechanism
Some benzimidazole derivatives have been found to bind to DNA grooves and have peroxide-mediated DNA-cleavage properties . They can also inhibit the formation of microtubules, thereby affecting cell division .
Temporal Effects in Laboratory Settings
It is known that benzimidazole derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
Some benzimidazole derivatives have shown significant hypoglycemic effects in animal models of type-2 diabetes .
Metabolic Pathways
Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Transport and Distribution
Benzimidazole derivatives can interact easily with the biopolymers of the living system due to their structural similarity to naturally occurring nucleotides .
Subcellular Localization
Benzimidazole derivatives can interact easily with the biopolymers of the living system due to their structural similarity to naturally occurring nucleotides .
Eigenschaften
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-6-2-3-7-13(12)17(21)18-11-10-16-19-14-8-4-5-9-15(14)20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRBCAIFUKKRCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-butyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2395543.png)
![N-[[4-[4-(Pyrazol-1-ylmethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2395544.png)
![1,9-Dioxa-4-azaspiro[5.5]undecan-3-one](/img/structure/B2395546.png)
![3-(3-methoxybenzyl)-2-[(3-methoxybenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2395548.png)

![Methyl 5-phenyl-3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2395550.png)


![N-[(3,7-Dimethyl-1-benzofuran-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2395555.png)

![2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2395559.png)